N,N,N-Trimethylethynaminium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

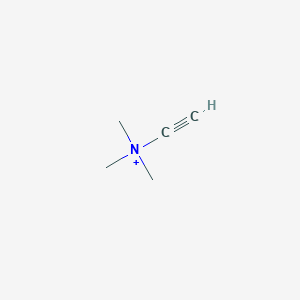

N,N,N-Trimethylethynaminium is a quaternary ammonium compound with the chemical formula C5H14N. It is known for its role in various chemical and biological processes. This compound is characterized by its three methyl groups attached to the nitrogen atom, making it a highly stable and reactive molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N,N-Trimethylethynaminium can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylethanolamine with methyl iodide. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

N,N,N-Trimethylethynaminium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N,N,N-trimethylamine oxide.

Reduction: Reduction reactions can convert it into N,N-dimethylethylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N,N,N-trimethylamine oxide, N,N-dimethylethylamine, and various substituted ammonium compounds .

Aplicaciones Científicas De Investigación

N,N,N-Trimethylethynaminium has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: This compound is utilized in the study of neurotransmitter systems, particularly in the synthesis of acetylcholine analogs.

Industry: This compound is employed in the production of surfactants and detergents, owing to its amphiphilic nature

Mecanismo De Acción

The mechanism of action of N,N,N-Trimethylethynaminium involves its interaction with biological membranes and proteins. It can disrupt membrane integrity, leading to changes in cell permeability. Additionally, it can bind to specific receptors and enzymes, modulating their activity. The molecular targets include cholinergic receptors and acetylcholinesterase, which play crucial roles in neurotransmission .

Comparación Con Compuestos Similares

Similar Compounds

- N,N,N-Trimethylethanaminium chloride

- N,N,N-Trimethylglycinium

- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium

Uniqueness

N,N,N-Trimethylethynaminium stands out due to its unique structural features, which confer high stability and reactivity. Unlike its analogs, it exhibits a broader range of chemical reactivity, making it a versatile compound in various applications .

Actividad Biológica

N,N,N-Trimethylethynaminium, a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : this compound iodide

- Molecular Formula : C5H14IN

- Molecular Weight : 215.076 g/mol

- CAS Number : 51-93-4

Structural Characteristics

The compound features a trimethylated nitrogen atom, contributing to its cationic nature, which is essential for its interactions with biological macromolecules.

This compound exhibits several biological activities primarily through:

- Inhibition of Topoisomerase II : Research indicates that this compound can inhibit human topoisomerase II (hTopo II), an essential enzyme involved in DNA replication and repair. This inhibition leads to apoptosis in cancer cells, particularly in breast cancer models such as MDA-MB-231 cells .

- Antimicrobial Properties : Similar quaternary ammonium compounds are known to disrupt microbial cell membranes, suggesting that this compound may possess antimicrobial activity.

- Cell Membrane Interaction : The cationic nature allows the compound to bind effectively to negatively charged surfaces like cell membranes and nucleic acids, facilitating its biological effects.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various mammalian cell lines. These studies typically employ assays such as:

- MTT Assay : Measures cell viability based on metabolic activity.

- TUNEL Assay : Detects DNA fragmentation indicative of apoptosis.

- Colony Forming Assays : Evaluate the ability of cells to proliferate under treatment conditions.

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Purpose | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measures metabolic activity | Simple and widely used | May be affected by test compounds |

| TUNEL Assay | Detects DNA fragmentation | Specific for apoptosis | Requires specialized equipment |

| Colony Forming Assay | Evaluates cell proliferation | Provides long-term growth data | Time-consuming |

Study on Breast Cancer Cells

A study published in 2018 explored the effects of N,N,N-trimethylethanammonium derivatives on breast cancer cells. The results showed significant anti-proliferative activity linked to the inhibition of hTopo II, leading to increased apoptosis through caspase activation pathways . This highlights the potential use of this compound in developing chemotherapeutic agents.

Antimicrobial Potential

Another investigation into similar quaternary ammonium compounds indicated their effectiveness against various microbial strains. While specific data on this compound is limited, the structural similarities suggest it could exhibit comparable antimicrobial properties, warranting further exploration.

Propiedades

Número CAS |

673458-48-5 |

|---|---|

Fórmula molecular |

C5H10N+ |

Peso molecular |

84.14 g/mol |

Nombre IUPAC |

ethynyl(trimethyl)azanium |

InChI |

InChI=1S/C5H10N/c1-5-6(2,3)4/h1H,2-4H3/q+1 |

Clave InChI |

GDCSUSMWTWHOPS-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)C#C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.